Welcome to the BenchChem Online Store!
molecular formula C10H8ClN3OS B8306125 4-Chloro-2-[(pyridin-4-ylmethyl)-amino]-thiazole-5-carbaldehyde

4-Chloro-2-[(pyridin-4-ylmethyl)-amino]-thiazole-5-carbaldehyde

Cat. No. B8306125
M. Wt: 253.71 g/mol
InChI Key: LZOWOCNPIOWWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08722702B2

Procedure details

To a solution of 4-(aminomethyl)pyridine (516, 1.16 mL, 11.5 mmol) and N,N-diisopropylethylamine (3.8 mL, 22 mmol) in tetrahydrofuran (50 mL) was added 2,4-dichloro-thiazole-5-carbaldehyde (93, 2.0 g, 11.0 mmol) in tetrahydrofuran (5 mL) at room temperature. The reaction mixture was stirred at room temperature overnight. The reaction mixture was poured into ice water, extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. The crude compound 4-chloro-2-[(pyridin-4-ylmethyl)-amino]-thiazole-5-carbaldehyde (517) was used for the next step without purification.
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C(N(CC)C(C)C)(C)C.Cl[C:19]1[S:20][C:21]([CH:25]=[O:26])=[C:22]([Cl:24])[N:23]=1>O1CCCC1>[Cl:24][C:22]1[N:23]=[C:19]([NH:1][CH2:2][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[S:20][C:21]=1[CH:25]=[O:26]

Inputs

Step One
Name
Quantity
1.16 mL
Type
reactant
Smiles
NCC1=CC=NC=C1
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1SC(=C(N1)Cl)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude compound 4-chloro-2-[(pyridin-4-ylmethyl)-amino]-thiazole-5-carbaldehyde (517) was used for the next step without purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1N=C(SC1C=O)NCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.